1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is an organic compound with the molecular formula C22H14N4S2. This compound is characterized by its unique structure, which includes two pyridyl and two thiazolyl groups attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties and potential for forming coordination polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene typically involves the reaction of 4-(4-pyridyl)-2-thiazolyl derivatives with benzene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-(4-pyridyl)-2-thiazolylboronic acid is reacted with 1,3-dibromobenzene in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of thiazolidines .
Scientific Research Applications
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The compound’s thiazolyl and pyridyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[4-(4-pyridyl)-2-thiazolyl]benzene: Similar structure but with different positional isomerism.
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene: Contains hydroxyphenyl groups instead of pyridyl groups.
1,3-Bis[5-ethoxycarbonyl-4-methyl-2-thiazolyl]benzene: Contains ethoxycarbonyl and methyl groups.
Uniqueness
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene is unique due to its specific arrangement of pyridyl and thiazolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the formation of coordination polymers and metal-organic frameworks, as well as in various biological and industrial applications .
Properties
IUPAC Name |
4-pyridin-4-yl-2-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4S2/c1-2-17(21-25-19(13-27-21)15-4-8-23-9-5-15)12-18(3-1)22-26-20(14-28-22)16-6-10-24-11-7-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVNAOKZPUEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=NC=C3)C4=NC(=CS4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.